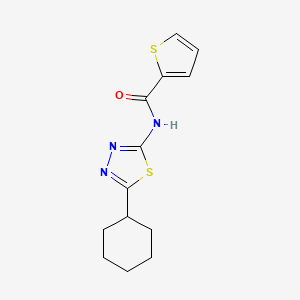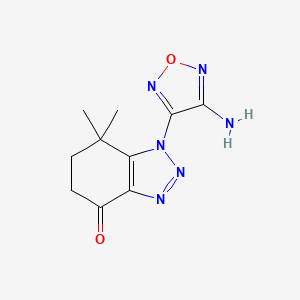
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiophene and thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its specific combination of the thiadiazole and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H15N3OS2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17) |
InChI-Schlüssel |
FYOGLJTWSQKRSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-](/img/structure/B15013371.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B15013373.png)
![4-({(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15013377.png)

![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-iodophenol](/img/structure/B15013388.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15013401.png)
![3-(4-Chlorophenyl)-1-{3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl}-1-hydroxyurea](/img/structure/B15013408.png)
![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)

![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
